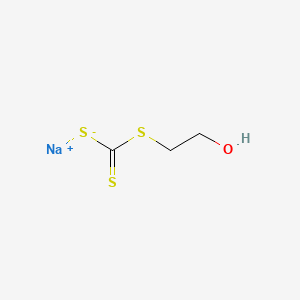

Sodium 2-hydroxyethyl trithiocarbonate

Description

Evolution and Significance of Reversible-Deactivation Radical Polymerization (RDRP) Methodologies

Traditional free-radical polymerization, while widely used, offers limited control over polymer chain length, distribution of molecular weights (polydispersity), and complex architectures. This lack of control stems from the high reactivity of the growing polymer chains, which leads to spontaneous and irreversible termination reactions. researchgate.net The quest for greater precision led to the development of RDRP techniques, which have revolutionized polymer synthesis. researchgate.net These methods introduce a dynamic equilibrium between active (propagating) and dormant species, significantly reducing the concentration of active radicals at any given time and thereby minimizing termination events. wikipedia.org

The significance of RDRP lies in its ability to produce polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and high end-group fidelity. researchgate.net This level of control enables the synthesis of well-defined block copolymers, star polymers, and other complex macromolecular architectures that are inaccessible through conventional methods. wikipedia.org The main RDRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net Each of these methods has its own set of advantages and is suited for different types of monomers and reaction conditions.

Fundamental Principles of Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Discovered in 1998, RAFT polymerization has emerged as one of the most versatile RDRP methods due to its tolerance of a wide range of monomers, solvents (including aqueous solutions), and reaction temperatures. wikipedia.org The core of RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization process via a reversible chain-transfer mechanism. wikipedia.org

The mechanism of RAFT polymerization involves a series of steps:

Initiation: A standard radical initiator generates free radicals that react with monomer units to form propagating polymer chains.

Chain Transfer: The propagating polymer chain adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing a new radical (the leaving group of the RAFT agent) that can initiate the polymerization of another chain.

Re-initiation and Equilibrium: The newly formed radical reacts with the monomer to create a new propagating chain. This process establishes a dynamic equilibrium where the thiocarbonylthio group is rapidly transferred between active and dormant polymer chains. acs.org This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with low dispersity.

Strategic Importance of Thiocarbonylthio Compounds as Chain Transfer Agents (CTAs) in Controlled Polymer Synthesis

The success of RAFT polymerization is critically dependent on the choice of the chain transfer agent (CTA), which is typically a thiocarbonylthio compound with the general structure Z-C(=S)S-R. acs.org These compounds are essential mediators for the reversible addition-fragmentation process. tcichemicals.com The effectiveness of a RAFT agent is determined by the nature of the "Z" and "R" groups, which influence the reactivity of the C=S double bond and the stability of the intermediate radical. acs.org

The strategic importance of thiocarbonylthio compounds lies in their tunability. By carefully selecting the Z and R groups, the RAFT agent can be tailored for specific monomers and reaction conditions to achieve optimal control over the polymerization. tcichemicals.com The general order of reactivity for different classes of thiocarbonylthio compounds is dithiobenzoates > trithiocarbonates ~ dithioalkanoates > dithiocarbonates (xanthates) > dithiocarbamates. monash.edu Trithiocarbonates, in particular, have proven to be highly efficient for controlling the polymerization of a wide variety of monomers. researchgate.netnbinno.com

| RAFT Agent Component | Function | Impact on Polymerization |

| Z-group | Modifies the reactivity of the C=S bond towards radical addition. acs.org | Influences the rate of addition and the stability of the intermediate radical. acs.org |

| R-group (leaving group) | Must be a good homolytic leaving group to efficiently re-initiate polymerization. acs.org | Affects the fragmentation of the intermediate radical and the initiation of new polymer chains. acs.org |

Specific Role and Advantages of Sodium 2-Hydroxyethyl Trithiocarbonate (B1256668) in Achieving Controlled Macromolecular Architectures

Sodium 2-hydroxyethyl trithiocarbonate is a specific type of thiocarbonylthio compound that has gained attention for its utility in RAFT polymerization, particularly in aqueous media. ontosight.ai Its chemical structure includes a trithiocarbonate group responsible for its chain transfer activity and a hydrophilic hydroxyl group. ontosight.ai

The key advantages of using Sodium 2-hydroxyethyl trithiocarbonate as a CTA include:

Water Solubility: Its good solubility in water makes it an ideal choice for the polymerization of hydrophilic monomers in aqueous solutions, which is a more environmentally friendly approach compared to using organic solvents. ontosight.ai

Control over Polymer Properties: It allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. ontosight.ai

Functional End-Groups: The hydroxyl group present in its structure can be used for post-polymerization modifications, allowing for the introduction of other functional groups or the creation of more complex polymer architectures. ontosight.ai

The synthesis of Sodium 2-hydroxyethyl trithiocarbonate typically involves the reaction of sodium hydroxide (B78521) with carbon disulfide and 2-hydroxyethyl mercaptan. ontosight.ai Its application as a CTA in free radical polymerization processes enables the termination and re-initiation of polymer chains, leading to the formation of well-defined macromolecular structures. ontosight.ai This level of control is particularly valuable for advanced applications such as drug delivery systems and high-performance coatings. ontosight.ai

| Property | Chemical Formula | Key Structural Features | Primary Application in Polymer Chemistry |

| Sodium 2-hydroxyethyl trithiocarbonate | C3H5NaO2S3 ontosight.ai | Trithiocarbonate group, Hydroxyl group ontosight.ai | Chain Transfer Agent (CTA) in aqueous RAFT polymerization ontosight.ai |

Structure

3D Structure of Parent

Properties

CAS No. |

86932-92-5 |

|---|---|

Molecular Formula |

C3H5NaOS3 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

sodium;2-hydroxyethylsulfanylmethanedithioate |

InChI |

InChI=1S/C3H6OS3.Na/c4-1-2-7-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 |

InChI Key |

RTRITVCTUGDQPT-UHFFFAOYSA-M |

Canonical SMILES |

C(CSC(=S)[S-])O.[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry of Hydroxy Functionalized Trithiocarbonates

Generalized Synthetic Methodologies for Trithiocarbonate (B1256668) Derivatives

The formation of the trithiocarbonate group typically involves the reaction of a sulfur-based nucleophile with carbon disulfide. This fundamental reaction has been adapted into several generalized synthetic methodologies.

Multi-component Reactions Involving Thiol, Carbon Disulfide, and Electrophilic Reagents

A prevalent and versatile method for synthesizing both symmetrical and unsymmetrical trithiocarbonates is the one-pot reaction involving a thiol, carbon disulfide, and an alkylating or other electrophilic reagent. researchgate.net This approach is favored for its efficiency and the ability to generate a diverse range of trithiocarbonate structures. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of carbon disulfide, forming a trithiocarbonate anion. Subsequent reaction with an electrophilic reagent, such as an alkyl halide, yields the final trithiocarbonate product. researchgate.net

The choice of base and solvent is critical in this multi-component system. Common bases include triethylamine (B128534) and alkali metal hydroxides. researchgate.net The reaction can be performed in various solvents, including water, which is considered a greener alternative to many organic solvents. researchgate.net The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the water-soluble and organic-soluble components. chemrxiv.orgchemrxiv.org

| Reactants | Catalyst/Base | Solvent | Product Type | Reference |

| Thiol, Carbon Disulfide, Alkyl Halide | Triethylamine | Water | Symmetrical/Unsymmetrical Trithiocarbonate | researchgate.net |

| 3-Mercapto-1-propanesulfonic acid sodium salt, Carbon Disulfide, Bromo compounds | NaOH / Phase Transfer Catalyst | Water | Unsymmetrical Trithiocarbonate | chemrxiv.orgchemrxiv.org |

| Alkyl Halides, Carbon Disulfide | Imidazole (B134444)/Water | DMSO | Symmetrical/Cyclic Trithiocarbonates | figshare.com |

Alternative Routes from Metal Sulfides and Carbon Disulfide Analogues

An alternative pathway to trithiocarbonates involves the use of metal sulfides as the sulfur nucleophile. Alkali metal sulfides, such as sodium sulfide (B99878) (Na₂S), can react directly with carbon disulfide to form the corresponding alkali metal trithiocarbonate. google.com This method is particularly useful for the synthesis of simple, symmetrical trithiocarbonates. The reaction can be carried out in a variety of solvents, including mixtures of hydrocarbons and alcohols, to manage the solubility of the reactants and products. google.com For instance, the reaction of sodium sulfide with carbon disulfide in a hexane/ethanol (B145695) mixture has been described for the preparation of sodium trithiocarbonate. google.com

The scope of this methodology can be extended to other metal sulfides, including those of potassium, lithium, and alkaline earth metals. google.com Furthermore, the in situ generation of the metal sulfide, for example, from an alkali metal hydrosulfide (B80085) and a base, is also a viable approach. google.com While less common, the use of carbon disulfide analogues, where one or more sulfur atoms are replaced by other chalcogens, can lead to the formation of related thiocarbonyl compounds. Another approach involves the coupling of episulfides with carbon disulfide, which can be organocatalyzed to produce poly(trithiocarbonates) or cyclic trithiocarbonates depending on the initiator used. rsc.org

Directed Synthesis of Sodium 2-Hydroxyethyl Trithiocarbonate and Related Hydroxyalkyl Trithiocarbonates

The synthesis of Sodium 2-hydroxyethyl trithiocarbonate specifically involves the reaction of 2-mercaptoethanol (B42355) with carbon disulfide in the presence of a sodium base, typically sodium hydroxide (B78521). The initial step is the deprotonation of the thiol group of 2-mercaptoethanol by the base to form the sodium 2-hydroxyethyl thiolate. This thiolate then acts as the nucleophile, attacking the carbon disulfide to form the sodium salt of 2-hydroxyethyl trithiocarbonic acid.

The reaction is generally carried out in a suitable solvent that can dissolve both the reactants and the product. Aqueous solutions or alcoholic media are often employed. The synthesis of the precursor, solid sodium 2-hydroxyethyl mercaptide, has been detailed, involving the reaction of 2-mercaptoethanol with sodium hydroxide, where the control of water content is critical for crystallization. google.com This precursor can then be reacted with carbon disulfide to yield the target compound.

The general principle of this synthesis can be extended to other hydroxyalkyl trithiocarbonates by using different starting hydroxyalkyl thiols. The presence of the hydroxyl group in the final product imparts hydrophilicity and provides a site for further chemical modification.

Mechanistic Considerations in Trithiocarbonate Formation

The formation of trithiocarbonates is governed by several mechanistic factors, with the solvent system and the presence of catalysts or additives playing a significant role in the reaction's outcome.

Role of Solvent Systems and Reaction Medium (e.g., Aqueous, Alcoholic, Organic Solvents)

The choice of solvent can profoundly influence the rate and efficiency of trithiocarbonate synthesis. The primary role of the solvent is to facilitate the interaction between the reactants. In the case of the reaction between a thiol and carbon disulfide, a polar solvent is generally preferred to stabilize the charged intermediates, namely the thiolate and the trithiocarbonate anion. libretexts.org

Aqueous media are an attractive option due to their low cost, non-flammability, and environmental benefits. researchgate.netmdpi.com Water can effectively solvate the ionic species involved in the reaction. researchgate.net However, the solubility of non-polar thiols and electrophiles in water can be limited, potentially leading to a heterogeneous reaction mixture. In such cases, the use of a co-solvent or a phase-transfer catalyst may be necessary. chemrxiv.org

Alcoholic solvents, such as ethanol or isopropanol (B130326), are also commonly used. They can act as a good medium for both the deprotonation of the thiol and the subsequent nucleophilic attack on carbon disulfide. google.com Organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective, particularly for reactions involving less polar reactants. figshare.comtandfonline.com The polarity of the solvent can affect the nucleophilicity of the thiolate, with polar aprotic solvents generally enhancing nucleophilicity compared to polar protic solvents due to differences in solvation of the nucleophile. libretexts.org The stability of the trithiocarbonate product can also be influenced by the solvent, with some trithiocarbonates being susceptible to hydrolysis in aqueous basic solutions. mdpi.com

Influence of Catalytic Systems and Additives on Reaction Efficiency and Selectivity

Catalysts and additives can significantly improve the efficiency and selectivity of trithiocarbonate synthesis. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are particularly effective in reactions where the reactants are present in different phases. chemrxiv.orgtandfonline.comhkbu.edu.hk For instance, in an aqueous-organic biphasic system, a PTC can transport the thiolate anion from the aqueous phase to the organic phase where it can react with carbon disulfide and the electrophile. chemrxiv.orgchemrxiv.org This enhances the reaction rate and allows for milder reaction conditions.

The choice of base can also be considered a form of catalysis, as it dictates the concentration of the reactive thiolate anion. Stronger bases will lead to a higher concentration of thiolate and generally a faster reaction rate. However, the use of very strong bases can sometimes lead to side reactions. In some cases, milder bases like potassium phosphate (B84403) or imidazole have been used effectively. figshare.comtandfonline.com

Additives can also influence the selectivity of the reaction. For example, in the synthesis of unsymmetrical trithiocarbonates, the order of addition of reagents can be crucial to prevent the formation of symmetrical byproducts. researchgate.net The use of specific catalysts, such as metal naphthalocyanines in photochemical methods, can allow for selective activation of certain trithiocarbonates based on their structure. acs.orgresearchgate.net

Purification and Isolation Methodologies for High-Purity Trithiocarbonate RAFT Agents

The purification and isolation of trithiocarbonate RAFT agents, particularly water-soluble and functionalized variants like Sodium 2-hydroxyethyl trithiocarbonate, are critical steps to ensure the controlled nature of RAFT polymerization. The presence of impurities, such as unreacted precursors or byproducts, can significantly interfere with the polymerization process, leading to a loss of control over the molecular weight distribution and polymer architecture. The methodologies employed for purification are dictated by the physical and chemical properties of the target trithiocarbonate, such as its solubility, polarity, and thermal stability.

For Sodium 2-hydroxyethyl trithiocarbonate, its high polarity and water-solubility present unique challenges for purification. Unlike their more hydrophobic counterparts which can be readily purified by precipitation in non-polar solvents, hydrophilic trithiocarbonates require more tailored approaches.

General Purification Strategies for Trithiocarbonate RAFT Agents:

| Purification Method | Description | Applicability to Sodium 2-hydroxyethyl trithiocarbonate |

| Precipitation/Crystallization | This method involves dissolving the crude product in a suitable solvent and then adding a non-solvent to induce precipitation or crystallization of the desired compound, leaving impurities in the solution. | Due to its high water solubility, precipitation from aqueous solution using a water-miscible organic solvent like acetone (B3395972) or ethanol can be an effective strategy. The choice of solvent and the temperature are critical parameters to optimize the yield and purity. |

| Solvent Extraction | This technique is used to separate the target compound from impurities based on their differential solubilities in two immiscible liquid phases. | If the synthesis is performed in a biphasic system or if organic-soluble impurities are present, extraction with an organic solvent can be used to remove them from the aqueous phase containing the desired product. |

| Column Chromatography | This is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. Normal-phase or reverse-phase chromatography can be employed depending on the polarity of the compound and impurities. | For high-purity requirements, column chromatography using a polar stationary phase (like silica (B1680970) gel) and a polar eluent system could be employed. However, the high polarity of the sodium salt might lead to strong interactions with the stationary phase, requiring careful selection of the eluent. |

| Washing | The crude product can be washed with specific solvents to remove particular impurities. | Washing the isolated solid with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble can be a simple and effective purification step. For instance, washing with a cold, less polar solvent could remove residual organic precursors. |

| Filtration | This is a basic but essential step to remove any insoluble byproducts or starting materials from the reaction mixture. | Filtration is a standard procedure used to separate the precipitated or crystallized solid product from the mother liquor. |

Detailed Research Findings on Purification:

Research into the purification of water-soluble trithiocarbonates highlights the difficulties associated with their isolation. A notable challenge is their hygroscopic nature and potential for decomposition when attempting to evaporate aqueous solutions to dryness. nih.gov This necessitates purification methods that avoid harsh conditions.

One effective strategy for a related class of trithiocarbonates involves crystallization from a mixed solvent system. For instance, a product can be crystallized by the addition of water to an isopropanol solution, followed by cooling to induce the formation of pure crystals. google.com This approach leverages the change in solvent polarity to decrease the solubility of the target compound.

For hydrophilic RAFT agents, some studies report that the resulting solution containing the agent can be used directly for polymerization without extensive purification, provided the synthesis is clean and yields are high. However, for achieving well-defined polymers with low polydispersity, a purification step is generally recommended.

In the context of polymers synthesized using trithiocarbonate RAFT agents, purification often involves precipitation of the polymer in a non-solvent, which effectively removes the unreacted monomer and initiator. mdpi.com However, for the RAFT agent itself, this method is adapted to precipitate the agent.

The table below summarizes findings from various studies on the purification of trithiocarbonate compounds, which can be adapted for Sodium 2-hydroxyethyl trithiocarbonate.

Table of Purification Research Findings:

| Study Focus | Purification Method | Key Findings |

| General Trithiocarbonate Synthesis | Filtration and Crystallization | Byproduct salts (e.g., sodium chloride) can be removed by filtration. The desired trithiocarbonate can then be crystallized from the filtrate by altering the solvent composition and temperature. google.com |

| Water-Soluble Trithiocarbonates | Challenges in Isolation | Highly water-soluble trithiocarbonates are often hygroscopic and can decompose at elevated temperatures, making isolation from aqueous solutions by evaporation problematic. google.com |

| Hydrophilic RAFT Agents | Direct Use | In some cases, if the synthesis is efficient, the aqueous solution of the hydrophilic RAFT agent can be used for polymerization without further purification. |

| Trithiocarbonate-Functionalized Polymers | Precipitation | Polymers synthesized via RAFT polymerization are commonly purified by precipitation in a suitable non-solvent to remove unreacted starting materials. mdpi.com |

Ultimately, achieving high-purity Sodium 2-hydroxyethyl trithiocarbonate necessitates a carefully designed purification protocol that considers its hydrophilic and potentially sensitive nature. A combination of methods, such as initial filtration, followed by controlled precipitation or crystallization from a mixed aqueous-organic solvent system, is likely the most effective approach.

Mechanistic Frameworks and Kinetic Investigations of Raft Polymerization Mediated by Sodium 2 Hydroxyethyl Trithiocarbonate

Intrinsic Mechanisms of Reversible Addition–Fragmentation Chain Transfer (RAFT)

The core of the RAFT process is a degenerative chain transfer mechanism that establishes an equilibrium between active (propagating) and dormant polymer chains. youtube.comrsc.org This equilibrium is responsible for the controlled nature of the polymerization, allowing for the synthesis of well-defined polymers.

Activation–Deactivation Equilibria in Trithiocarbonate-Mediated RAFT

The central feature of RAFT polymerization is the establishment of an equilibrium between active propagating radicals and dormant polymer chains. This is achieved through the reversible addition of a propagating radical to the thiocarbonylthio group of the RAFT agent, followed by the fragmentation of the resulting intermediate radical. rsc.org In the context of trithiocarbonate-mediated RAFT, this dynamic equilibrium ensures that the concentration of active radicals remains low throughout the polymerization, minimizing termination reactions. mdpi.com The Z group of the RAFT agent, in this case, the group attached to the sulfur atom of the C=S bond, plays a crucial role in stabilizing the intermediate radical. youtube.com

Formation and Fragmentation of Intermediate Radical Species

The RAFT process proceeds through the formation of an intermediate radical adduct. youtube.com This occurs when a propagating polymer radical adds to the C=S double bond of the trithiocarbonate (B1256668). This intermediate radical is stabilized by the adjacent sulfur atoms and the "Z" group. youtube.com

The subsequent fragmentation of this intermediate is a critical step. It can fragment in two ways: either releasing the original propagating radical, which is a non-productive event, or releasing a new radical (the "R" group from the initial RAFT agent or a different polymer chain), which then initiates a new polymer chain. youtube.com This addition-fragmentation process is reversible, and the rapid exchange between dormant and active species is what allows for the controlled growth of all polymer chains. youtube.comrsc.org The rates of addition and fragmentation are crucial for maintaining control over the polymerization. Slow fragmentation can lead to an inhibition period at the beginning of the polymerization. researchgate.net

Kinetics of Chain Transfer and Reinitiation Processes

The kinetics of chain transfer and reinitiation are fundamental to the success of a RAFT polymerization. The chain transfer constant, which is the ratio of the rate constant of the addition reaction to the rate constant of propagation, determines the effectiveness of the RAFT agent. researchgate.net A high chain transfer constant is desirable for achieving a narrow molecular weight distribution. researchgate.net

The reinitiation step, where the expelled radical from the RAFT agent initiates a new polymer chain, must also be efficient. researchgate.net If the reinitiation is slow, it can lead to a build-up of the expelled radicals, which can then participate in termination reactions, leading to a loss of control over the polymerization. researchgate.net The choice of the "R" group of the trithiocarbonate is therefore important, as it must be a good homolytic leaving group capable of efficiently initiating polymerization. researchgate.net

Detailed Kinetic Analysis of Polymerization Processes

A thorough kinetic analysis is essential for understanding and optimizing RAFT polymerization processes. This involves determining key rate constants and monitoring the progress of the polymerization.

Determination of Apparent Propagation and Chain Transfer Constants

Experimental techniques are employed to determine the apparent propagation rate constant (kp,app) and the chain transfer constant (Ctr). These parameters are crucial for predicting and controlling the molecular weight and dispersity of the resulting polymer. For instance, in the RAFT polymerization of styrene (B11656) mediated by cumyl phenyldithioacetate, a combined experimental and modeling approach yielded a rate coefficient for the addition reaction of free macroradicals to the polymeric RAFT agent of approximately 5.6 × 105 L mol-1 s-1 and a decomposition rate coefficient for the macroradical RAFT species of about 2.7 × 10-1 s-1. acs.org

Kinetic studies on the RAFT polymerization of styrene with 2-cyano-2-propyl dodecyl trithiocarbonate have been performed across a range of temperatures to determine the Arrhenius parameters for the addition and fragmentation steps. ugent.be Such studies provide valuable data for optimizing polymerization conditions.

Table 1: Apparent Transfer Constants for Trithiocarbonate RAFT Agents

| Monomer | RAFT Agent | Temperature (°C) | Apparent Transfer Constant (Ctrapp) |

|---|

Data sourced from a study on benzyl (B1604629) aryl trithiocarbonates in bulk styrene polymerization. researchgate.net

Monitoring Monomer Conversion and Polymerization Rate Dynamics

The progress of the polymerization is typically monitored by tracking the conversion of the monomer over time. Techniques such as 1H NMR spectroscopy and gas chromatography are commonly used for this purpose. ugent.bemdpi.com The rate of polymerization can be determined from the slope of the monomer conversion versus time plot.

In an ideal RAFT polymerization, the rate of polymerization is similar to that of a conventional free-radical polymerization, as the concentration of propagating radicals is maintained at a steady state. mdpi.com However, in some cases, an induction period or retardation may be observed, particularly if the initial RAFT agent is slow to fragment or if the intermediate radical is too stable. researchgate.netmdpi.com For example, in the RAFT polymerization of 2-hydroxyethyl acrylate (B77674) (HEA) and 2-methoxyethyl acrylate (MEA) using dibenzyltrithiocarbonate, kinetic studies revealed the formation of ideal random copolymers. researchgate.net

The molecular weight of the polymer should increase linearly with monomer conversion, and the polydispersity should remain low throughout the polymerization. cmu.edu Deviations from this ideal behavior can provide insights into side reactions or limitations of the chosen RAFT agent.

Table 2: Monomer Conversion and Polydispersity in RAFT Polymerization

| Monomer | RAFT Agent | Time (min) | Conversion (%) | Polydispersity (Mw/Mn) |

|---|---|---|---|---|

| N,N-Dimethylacrylamide | Rtt-17 | 90 | 97.2 | - |

| N,N-Dimethylacrylamide | Rtt-05 | 90 | 91.2 | - |

| 2-Hydroxypropyl Methacrylate (B99206) | PMPC26 | 55 | ≥99 | - |

Data compiled from various studies on RAFT polymerization. mdpi.comcmu.eduacs.org

Impact of Initiator and Chain Transfer Agent Molar Ratios on Kinetics

Kinetic studies have demonstrated that a higher CTA to initiator ([CTA]/[I]) ratio can lead to a decrease in the rate of monomer conversion. researchgate.net This is because a lower concentration of initiator generates fewer primary radicals, which in turn reduces the concentration of propagating polymer chains. While a higher [CTA]/[I] ratio can improve the control over molecular weight and lower the polydispersity index (PDI), an excessively high ratio may lead to very long induction periods and slow polymerization rates. researchgate.net Conversely, a lower [CTA]/[I] ratio increases the polymerization rate but can compromise the "living" characteristics of the polymerization, potentially leading to broader molecular weight distributions and a loss of end-group fidelity. researchgate.netnih.gov

Research has shown the existence of an optimal [CTA]/[I] ratio for specific monomer systems to achieve a balance between a controlled polymerization and a practical reaction rate. For instance, in the RAFT polymerization of N-acryloyl morpholine, increasing the [CTA]/[AIBN] molar ratio from 3.3 to 10 improved molecular weight control; however, a further increase to 20 resulted in a significant loss of control. researchgate.net A typical feeding molar ratio used in the RAFT polymerization of hydrophilic monomers like N,N-dimethylacrylamide (DMA) and 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) with a trithiocarbonate CTA is [Monomer]/[CTA]/[Initiator] = 50/1/0.4. mdpi.com

| [CTA]/[Initiator] Ratio | Effect on Polymerization Rate | Effect on Molecular Weight Control (PDI) | Potential Issues |

|---|---|---|---|

| Low | Higher | Poorer (Higher PDI) | Loss of "living" character, broader MWD |

| Optimal | Moderate | Good (Lower PDI) | Balances rate and control |

| High | Lower | Improved (Lower PDI) | Long induction periods, slow reaction |

Analysis of Induction Periods and Retardation Effects

Induction periods and retardation are common kinetic phenomena observed in RAFT polymerization, including systems mediated by trithiocarbonates. An induction period is an initial phase of the polymerization during which little or no monomer conversion occurs. mdpi.com This period is attributed to the pre-equilibrium stage of the RAFT process. During this time, primary radicals generated from the initiator react with the CTA to form the initial intermediate radicals. mdpi.commdpi.com The subsequent fragmentation of these intermediates generates the leaving group radical (R•), which then initiates the polymerization of the monomer. This process continues until an equilibrium is established between dormant and active species. mdpi.com

For example, in the RAFT polymerization of 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) using a hydrophilic trithiocarbonate and V-501 initiator, an induction period of 14 minutes with 0% conversion was observed. mdpi.com Similarly, the polymerization of N,N-dimethylacrylamide (DMA) with related trithiocarbonates showed induction periods of 19 and 22 minutes. mdpi.com The duration of the induction period is influenced by factors such as the reactivity of the CTA, the monomer, the initiator decomposition rate, and the [CTA]/[I] ratio. researchgate.net A high [CTA]/[I] ratio, for instance, can lead to a prolonged induction period. researchgate.net

Stability and Degradation Kinetics of Trithiocarbonate Chain Ends in Polymer Systems

Thermal Degradation Pathways and Byproduct Formation

Trithiocarbonate chain ends in polymers, while relatively stable, can undergo thermal degradation at elevated temperatures. escholarship.orgresearchgate.net The primary degradation pathway for polymers with trithiocarbonate end-groups at temperatures typically above 120-180°C is through a concerted, non-radical elimination reaction similar to the Chugaev elimination. researchgate.netnih.govugent.be This process involves the cleavage of the C-S bond, resulting in the formation of a terminal unsaturation (an exo-methylene group) on the polymer chain and the elimination of an unstable trithiocarboxylic acid, which further decomposes. researchgate.net

Another potential degradation mechanism, particularly at higher temperatures, involves the homolytic cleavage of the C–S bond of the trithiocarbonate group. researchgate.net This generates a polymeric radical and a trithiocarbonate-centered radical. The polymeric radical can undergo "backbiting" into the polymer backbone followed by β-scission, leading to chain scission and the formation of lower molecular weight byproducts. researchgate.net Radical-radical recombination can also occur, forming various byproducts. researchgate.net

Studies on the thermal depolymerization of polymethacrylates with trithiocarbonate end-groups have identified specific small-molecule byproducts. These include analogues of the original RAFT agent derived from a single monomer unit (unimer) and species derived from reactions with solvent radicals, confirming that degradation pathways are complex and can involve the reaction environment. acs.org The specific temperature at which significant degradation occurs depends on the polymer backbone and the structure of the trithiocarbonate end-group. For example, heating poly(methyl methacrylate) with a trithiocarbonate end-group resulted in weight loss above 180°C. researchgate.net

Chemical Stability in Various Reaction Environments (e.g., Aqueous, Basic, Acidic Solutions)

The chemical stability of the trithiocarbonate end-group is crucial, especially in aqueous polymerizations or during post-polymerization modifications. Trithiocarbonates are generally considered more stable against hydrolysis than other RAFT agents like dithioesters. nih.govresearchgate.net However, their stability is significantly dependent on the pH of the solution. mdpi.com

Aqueous and Basic Solutions: In aqueous environments, particularly under basic conditions (high pH), trithiocarbonates are susceptible to hydrolysis. mdpi.comnih.gov The hydrolysis involves a nucleophilic attack on the thiocarbonyl group, leading to the decomposition of the RAFT end-group. mdpi.com The rate of this degradation increases with both increasing pH and temperature. mdpi.comnih.gov For instance, a hydrophilic trithiocarbonate showed significant degradation at 60°C when the pH was raised above 11, as monitored by the decrease in the characteristic UV-vis absorbance at around 309 nm. mdpi.com This degradation can compromise the control over polymerization and affect the end-group fidelity of the resulting polymer. acs.orgcolab.ws

Acidic Solutions: Trithiocarbonate groups exhibit much greater stability in acidic to neutral aqueous solutions. nih.gov Lowering the pH can effectively mitigate the competitive hydrolysis of the CTA and the dormant chain ends. nih.gov Studies have shown that at a highly acidic pH of 2.6, there was no discernible hydrolysis of a trithiocarbonate CTA over a period of 4 hours, even under mild light irradiation. nih.gov This enhanced stability under acidic conditions is a key reason for conducting many aqueous RAFT polymerizations at a lower pH. nih.gov

| Environment | Stability | Primary Degradation Pathway | Influencing Factors |

|---|---|---|---|

| Acidic Aqueous Solution (pH < 7) | High | Minimal hydrolysis | Temperature |

| Neutral Aqueous Solution (pH ≈ 7) | Moderate | Slow hydrolysis | Temperature |

| Basic Aqueous Solution (pH > 7) | Low | Hydrolysis | pH, Temperature |

| Elevated Temperature (>120°C) | Low | Chugaev-type elimination, Homolytic cleavage | Temperature, Polymer structure |

Oxidative Degradation Mechanisms and End-Group Transformations

Trithiocarbonate end-groups can be susceptible to oxidative degradation, a process that can be either a deleterious side reaction or a deliberately exploited pathway for end-group removal and transformation. escholarship.orgacs.org

Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to cleave the trithiocarbonate end-groups from polymer chains. acs.org The mechanism is suggested to be oxidative rather than radical-based, and its rate can be accelerated by the presence of oxygen. acs.org This process is a convenient method for removing the colored RAFT end-groups to yield polymers with different functionalities. However, the efficiency of this oxidative cleavage can be influenced by the polymer's physical state; for example, it is less effective for nano-objects with dehydrated, hydrophobic cores where the diffusion of the oxidizing agent is retarded. acs.org It has also been observed that trithiocarbonate end-groups are significantly more resistant to H₂O₂ cleavage than dithiobenzoate end-groups under similar conditions. acs.org

Unintentional oxidation can also occur. For instance, radical-catalyzed oxidation of thiols by trithiocarbonates can happen in the presence of radical initiators, leading to the formation of disulfides. researchgate.net Furthermore, the storage of RAFT-synthesized polymers in solvents like cyclic ethers (e.g., THF) can lead to slow degradation involving hydroperoxides, resulting in the formation of hydroperoxide end-groups over time. researchgate.net These oxidative transformations can alter the intended end-group functionality of the polymer, impacting subsequent chain extension or conjugation reactions. uq.edu.aunih.gov

Advanced Polymerization Methodologies Employing Sodium 2 Hydroxyethyl Trithiocarbonate

Homogeneous Polymerization Systems

In homogeneous polymerization, all components—monomer, initiator, and catalyst or control agent—are in a single phase. mgcub.ac.in This approach, which includes solution and bulk polymerization, is fundamental for synthesizing polymers with high purity and for conducting detailed kinetic studies. mgcub.ac.in Sodium 2-hydroxyethyl trithiocarbonate (B1256668) can be employed in these systems to mediate the polymerization of a wide range of monomers.

Solution polymerization involves dissolving the monomer and initiator in a non-reactive solvent. The use of a solvent aids in heat dissipation and reduces the viscosity of the reaction medium, which is a significant challenge in bulk polymerization. mgcub.ac.in

Aqueous Media

The high water solubility of Sodium 2-hydroxyethyl trithiocarbonate makes it an ideal control agent for RAFT polymerization in aqueous solutions. This is particularly relevant for the polymerization of hydrophilic monomers. The stability of the trithiocarbonate group under typical polymerization conditions, such as elevated temperatures and varying pH, is crucial for maintaining control over the reaction. mdpi.com Research on similar hydrophilic trithiocarbonate agents has demonstrated successful controlled polymerization of monomers like N,N-dimethylacrylamide (DMA) and 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) in water, achieving polymers with narrow molecular weight distributions (Đ < 1.2). mdpi.com

Kinetic studies on the aqueous RAFT polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), a monomer structurally related to the RAFT agent itself, show that reaction rates can be significantly influenced by additives such as salt. acs.org For instance, in the synthesis of block copolymers, increasing salt concentration can accelerate polymerization by inducing earlier micellar nucleation. acs.org

Organic Media

While Sodium 2-hydroxyethyl trithiocarbonate is primarily designed for aqueous systems, the principles of RAFT solution polymerization are broadly applicable in organic solvents, typically using more organo-soluble trithiocarbonate analogues. Studies involving the polymerization of hydrophilic monomers in organic solvents are also prevalent. For example, the RAFT polymerization of DMA has been well-controlled in organic solvents using trithiocarbonate CTAs, yielding well-defined polymers. mdpi.com Similarly, RAFT dispersion polymerization of HEMA has been successfully carried out in non-polar organic media like n-dodecane, demonstrating the versatility of the RAFT technique across different solvent environments. scienceopen.com

Table 1: Examples of Solution Polymerization Using Trithiocarbonate RAFT Agents This table presents data from studies using various trithiocarbonate agents to illustrate the general conditions and outcomes of the technique.

| Monomer | Solvent | Initiator | Temperature (°C) | Resulting Polymer Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| N,N-dimethylacrylamide (DMA) | D2O (pH 10) | V-501 | 70 | < 1.2 | mdpi.com |

| 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) | D2O (pH 10) | V-501 | 70 | ~1.2 | mdpi.com |

| 2-Hydroxyethyl Methacrylate (HEMA) | n-Dodecane | ACVA | 90 | - | scienceopen.com |

| N-Vinylpyrrolidone (NVP) | 1,4-Dioxane | VA-501 | 80 | - | acs.org |

Bulk polymerization is carried out with only the monomer, initiator, and control agent, without any solvent. mgcub.ac.in This method offers the highest possible polymer yield per reactor volume and produces a very pure polymer. mgcub.ac.in However, it is often challenging to control due to the significant increase in viscosity (the Trommsdorff–Norrish effect or gel effect) as the reaction progresses, which hinders heat dissipation and can lead to uncontrolled, rapid polymerization. mgcub.ac.inmdpi.com

Table 2: Key Parameters in Bulk Polymerization This table outlines general parameters relevant to RAFT-mediated bulk polymerization.

| Parameter | Description | Challenges in Bulk Polymerization | Role of RAFT Agent |

|---|---|---|---|

| Viscosity | Resistance of the reaction medium to flow. | Increases dramatically with conversion, impeding mixing and heat transfer. | Does not directly reduce viscosity but helps control the reaction rate, preventing runaway reactions. |

| Heat Transfer | Dissipation of exothermic heat of polymerization. | Poor heat transfer can lead to autoacceleration and potential explosions. | Maintains a controlled polymerization rate, allowing for more manageable heat generation. |

| Molecular Weight Control | Ability to predetermine the final polymer chain length. | Broad molecular weight distribution due to the gel effect. | Enables the synthesis of polymers with narrow molecular weight distributions. |

| Purity | Absence of contaminants like solvents or emulsifiers. | High purity is an advantage of this method. | Preserves the high purity of the final polymer product. |

Heterogeneous Polymerization Techniques

Heterogeneous polymerization techniques are characterized by the presence of more than one phase, typically a dispersed monomer or polymer phase within a continuous medium, which is often water. mgcub.ac.in These methods are advantageous for industrial-scale production due to efficient heat removal and low system viscosity.

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for producing block copolymer nanoparticles in situ. nih.govrsc.org In a typical aqueous PISA formulation, a water-soluble polymer block (macro-CTA), which can be synthesized using a hydrophilic RAFT agent like Sodium 2-hydroxyethyl trithiocarbonate, is chain-extended with a water-miscible monomer. researchgate.net As the second block grows, it becomes insoluble in water, triggering self-assembly into nanoparticles with morphologies such as spheres, worms, or vesicles. rsc.orgnih.gov

The RAFT aqueous dispersion polymerization of HEMA is a well-studied PISA system. acs.orgnih.gov A hydrophilic macro-CTA, such as poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC), is chain-extended with HEMA. The resulting PMPC-PHEMA block copolymer self-assembles as the PHEMA block grows. The final nanoparticle morphology is highly dependent on parameters like the degree of polymerization of each block and the concentration of additives like salt. acs.orgnih.gov For example, in one study, increasing the NaCl concentration from 0 M to 2.5 M for a PMPC₂₆-PHEMA₈₀₀ formulation resulted in a systematic reduction in the average diameter of the resulting vesicles. acs.org

Table 3: Morphological Control in PISA of PMPC₂₆-PHEMAₓ in Aqueous NaCl Solutions Data adapted from studies on a comparable PISA system to illustrate the effect of formulation on nanoparticle morphology.

| Target PHEMA DP (x) | NaCl Concentration (M) | Observed Morphology | Reference |

|---|---|---|---|

| 200-400 | 0 - 2.5 | Spheres | acs.org |

| 600 | 0 - 2.5 | Worms (+ Spheres) | acs.org |

| 800 | 0 - 2.5 | Vesicles (+ Worms) | acs.org |

| 200-800 | 3.0 | Kinetically Trapped Spheres | acs.org |

Emulsion polymerization is a widely used industrial process for producing polymer dispersions known as latexes. pcc.eugoogle.com In this technique, a water-insoluble monomer is emulsified in water with a surfactant. Polymerization is typically initiated in the aqueous phase, and propagation occurs within surfactant micelles that have absorbed the monomer. pcc.eu

RAFT-mediated emulsion polymerization allows for the production of latexes with controlled particle size and polymer molecular weight. A hydrophilic RAFT agent like Sodium 2-hydroxyethyl trithiocarbonate can be used to synthesize a hydrophilic macro-RAFT agent that also acts as a stabilizer. This approach combines PISA with emulsion polymerization. For instance, a hydrophilic macro-RAFT agent can be chain-extended with hydrophobic, renewable acrylic monomers to produce stable, functional latexes. nih.gov This method avoids volatile organic compounds and can be used to create materials for applications such as UV-curable films and coatings. nih.gov The final product is a stable dispersion of polymer particles, typically with high solids content. google.comnih.gov

Miniemulsion Polymerization

Miniemulsion polymerization differs from conventional emulsion polymerization in that the monomer is dispersed into very small, stable droplets (50-500 nm) through high shear homogenization. These droplets are then polymerized, acting as individual nanoreactors. researchgate.net This technique avoids the complexities of monomer diffusion through the aqueous phase. researchgate.net Trithiocarbonate-based RAFT agents have been successfully employed in miniemulsion systems. acs.orgresearchgate.netutwente.nl A hydrophilic RAFT agent or a macro-RAFT agent derived from it can be used as a co-stabilizer at the droplet-water interface, controlling polymerization within each nanoreactor to produce well-defined polymer nanoparticles. researchgate.net

Suspension Polymerization

In suspension polymerization, a water-insoluble monomer is dispersed in water as larger droplets (typically 50-500 µm) with the aid of a stabilizer and mechanical agitation. mgcub.ac.in An oil-soluble initiator is used, so each monomer droplet behaves as an independent bulk polymerization system. mgcub.ac.in A RAFT agent like Sodium 2-hydroxyethyl trithiocarbonate is not directly suitable for conventional suspension polymerization due to its water solubility. However, an organo-soluble trithiocarbonate could be dissolved within the monomer droplets to control the polymerization, resulting in polymer beads with a narrow molecular weight distribution. mgcub.ac.in The aqueous phase serves primarily as an efficient heat transfer medium. mgcub.ac.in

Light-Controlled Polymerization Strategies

Light-controlled polymerization offers precise temporal and spatial control over the reaction, allowing for the synthesis of complex polymer structures with high fidelity. Trithiocarbonates are particularly effective in these systems, participating in several photo-activated mechanisms.

Photo-Initiated RAFT Polymerization Mechanisms and Applications

Photo-initiated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizes light to generate radicals, initiating polymerization without the need for thermal initiators. Trithiocarbonates can be activated through two primary mechanisms:

Photoiniferter Mechanism : In this process, the trithiocarbonate RAFT agent itself absorbs light, typically UV or visible, causing the homolytic cleavage of the C–S bond. amazonaws.comnih.gov This generates an initiating radical and a thiyl radical, which then mediate the polymerization in a controlled manner. amazonaws.comresearchgate.net This direct activation allows the trithiocarbonate to function as both an initiator and a chain transfer agent. amazonaws.com Trithiocarbonates are effective photoiniferters under both UV and visible light. amazonaws.com

Photoinduced Electron Transfer (PET-RAFT) : This mechanism involves a photoredox catalyst that absorbs light and then interacts with the RAFT agent through an electron transfer process to generate the initiating radicals. amazonaws.comnih.gov PET-RAFT offers the advantage of using lower energy visible or even near-infrared (NIR) light, which can reduce side reactions like photodegradation of the RAFT agent. rsc.orgacs.org

A key application of these methods is the synthesis of well-defined block copolymers. cmu.edu Furthermore, some trithiocarbonate systems, when irradiated with visible light in the presence of a tertiary amine, can act as their own photoredox catalysts to remove dissolved oxygen, enabling polymerization to occur without prior de-gassing. rsc.org In such systems, the trithiocarbonate serves a triple role as a photocatalyst, initiator, and RAFT agent. rsc.org

Wavelength-Dependent Control in Photo-RAFT Systems

The wavelength of light used in photo-RAFT polymerization is a critical parameter that significantly influences the reaction's kinetics and the level of control over the final polymer. rsc.org

Initially, UV irradiation was common, but it was found to cause significant degradation of the thiocarbonylthio moiety in the RAFT agent. rsc.org This led to the adoption of visible light (e.g., blue and green light) to minimize these undesirable side reactions. rsc.orgresearchgate.net

The choice between different visible light wavelengths can be monomer-dependent:

Blue Light (higher energy) : Often leads to faster polymerization rates but can result in poorer control and increased photodegradation of the RAFT agent and the polymer end-group, especially for monomers like methyl methacrylate (MMA). rsc.orgrsc.org

Green Light (lower energy) : Generally provides better control and slower photodegradation, leading to polymers with narrower molecular weight distributions for monomers like MMA. rsc.orgrsc.org However, for other monomers like methyl acrylate (B77674) (MA), green light may retard polymerization. rsc.org

Near-Infrared (NIR) Light : The use of specific photocatalysts, such as metal naphthalocyanines, enables PET-RAFT polymerization to be conducted under NIR light (e.g., 780 nm), further reducing the potential for unwanted side reactions. acs.org

This wavelength-dependent behavior allows for fine-tuning of the polymerization process to achieve optimal results for specific monomer systems. rsc.org

| Wavelength | Energy Level | Observations and Effects | Typical Monomers | References |

|---|---|---|---|---|

| UV | High | Can lead to significant degradation of the trithiocarbonate end-group. | Styrene (B11656), Acrylates | rsc.org |

| Blue (~450 nm) | Medium | Faster polymerization rates but can cause photodegradation and poorer control. | Methyl Methacrylate (MMA), Acrylamides | rsc.orgrsc.org |

| Green (~530 nm) | Lower | Slower polymerization, reduced photodegradation, and improved control over molecular weight distribution. | Methyl Methacrylate (MMA) | rsc.orgrsc.org |

| Near-Infrared (~780 nm) | Very Low | Requires specific photocatalysts (e.g., metal naphthalocyanines); offers excellent control with minimal side reactions. | (Meth)acrylates | acs.org |

Hybrid Polymerization Approaches

Trithiocarbonates are uniquely suited to mediate hybrid polymerizations, where different polymerization mechanisms are combined to create novel block copolymers from monomers with disparate reactivities.

Controlled Cationic to Radical Chain Extension Utilizing Trithiocarbonates

A significant advancement is the ability to switch from a cationic polymerization to a radical RAFT polymerization. researchgate.net This technique enables the synthesis of unique block copolymers composed of segments that are otherwise incompatible to polymerize in a single system. researchgate.net

The process typically involves:

Cationic Polymerization : A monomer such as a vinyl ether is polymerized via a cationic mechanism using a trithiocarbonate as a chain transfer agent in the presence of a protonic acid. researchgate.net The trithiocarbonate effectively stabilizes the cationic propagating species. researchgate.net

Mechanism Switch : The resulting polymer, now bearing a trithiocarbonate end-group, is used as a macro-RAFT agent.

Radical Polymerization : A second monomer, such as a (meth)acrylate, is added and polymerized via a standard radical RAFT mechanism, extending the polymer chain.

This approach, which can also be performed in the reverse direction (radical to cationic by adding a Lewis acid), allows for the creation of well-defined block copolymers from radically and cationically polymerizable monomers. uts.edu.au

Combining RAFT with Other RDRP Techniques

While trithiocarbonate-mediated RAFT is highly versatile, its combination with other Reversible-Deactivation Radical Polymerization (RDRP) techniques is less common than mechanism-switching approaches. The primary challenge in combining techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) lies in the incompatibility of the chain-end functionalities and reaction conditions. However, the principles of controlled polymerization are often compared. For instance, achieving high molecular weight polymers via ATRP can require specialized conditions like high pressure, whereas RAFT polymerization can often achieve this more readily. nih.gov The main hybrid utility of trithiocarbonates remains in bridging different polymerization mechanisms (e.g., cationic, anionic, radical) rather than combining different RDRP platforms. researchgate.netuts.edu.au

High-Pressure Polymerization for Ultra-High Molecular Weight Polymers

The synthesis of ultra-high molecular weight (UHMW) polymers via RDRP is a significant challenge. rsc.org While high pressure has been noted as a potential condition to achieve high molecular weights in some RDRP methods like ATRP, it is not the primary strategy employed in RAFT polymerization. nih.gov

Instead, RAFT polymerization can readily synthesize ultra-high molecular weight polymers through other specialized techniques. nih.gov One successful approach is aqueous RAFT-mediated gel polymerization . rsc.org This method was used to create high molecular weight AB diblock copolymers with low dispersities (Đ < 1.50). rsc.org These polymers were then coupled to form even larger UHMW ABA triblock copolymers. rsc.org This demonstrates that techniques other than high-pressure polymerization are effective for achieving UHMW polymers with trithiocarbonate-mediated RAFT. rsc.org

Design and Characterization of Complex Macromolecular Architectures Mediated by Sodium 2 Hydroxyethyl Trithiocarbonate

Precision Control over Polymer Molecular Weight and Dispersity Indices

A key advantage of RAFT polymerization, particularly when mediated by trithiocarbonates like sodium 2-hydroxyethyl trithiocarbonate (B1256668), is the high degree of control over the polymer's molecular weight and dispersity index (Đ, also represented as Mw/Mn). This precision arises from the rapid equilibrium between active (propagating radicals) and dormant (macro-CTA) species. The molecular weight of the resulting polymer can be predicted based on the ratio of monomer consumed to the concentration of the RAFT agent used.

Research has demonstrated that trithiocarbonate-mediated RAFT polymerizations can yield polymers with dispersity values well below 1.3, indicative of a well-controlled process. For example, the RAFT polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) in aqueous media can produce polymers with dispersities as low as 1.19. acs.org Similarly, the synthesis of oligomers using a symmetrical trithiocarbonate RAFT agent has resulted in products with molar mass distributions (Đ) between 1.01 and 1.48. utwente.nl This level of control is crucial for applications where polymer properties are highly dependent on chain length uniformity.

The choice of experimental conditions, including the initiator, solvent, and temperature, can influence the rate of polymerization and the level of control. researchgate.net While some systems may exhibit rate retardation, proper selection of the initiator and solvent can lead to near-quantitative monomer conversions while maintaining low dispersity. researchgate.net Methods have also been developed to precisely tailor the molecular weight distribution (MWD), allowing for the creation of polymers with either narrow or broad MWDs to meet specific material and processing requirements. rsc.org

Table 1: Control over Molecular Weight and Dispersity in Trithiocarbonate-Mediated RAFT Polymerization

| Polymer System | RAFT Agent Type | Number-Average Molecular Weight (Mn) | Dispersity (Đ or Mw/Mn) | Reference |

|---|---|---|---|---|

| Poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC) | Dithiobenzoate | 3.5 kg mol–1 | 1.19 | acs.org |

| Poly(N-vinylpyrrolidone) (PVP) Oligomers | Symmetrical Trithiocarbonate | 550 - 5,800 g/mol | 1.01 - 1.48 | utwente.nl |

| Star Polystyrene (PSt) | Polymerizable Trithiocarbonate Core | 36,200 g/mol | 1.88 | acs.org |

| Poly(isobutyl vinyl ether) (PIBVE) | Trithiocarbonate | 5.1 kg/mol | 1.53 | rsc.org |

Synthesis of Diverse Polymer Topologies

The versatility of RAFT polymerization using agents like sodium 2-hydroxyethyl trithiocarbonate allows for the synthesis of a vast range of polymer architectures beyond simple linear chains.

The synthesis of well-defined linear homopolymers is a fundamental application of RAFT polymerization. For instance, homopolymers of 2-hydroxyethyl acrylate (B77674) (HEA) have been successfully synthesized with controlled degrees of polymerization using trithiocarbonate RAFT agents. ugent.befigshare.com This methodology is also highly effective for producing homotelechelic polymers, where both chain ends possess the same functional group, by employing symmetrical trithiocarbonate agents. utwente.nlacs.org

Furthermore, this technique is well-suited for creating random or statistical copolymers. By polymerizing a mixture of two or more monomers, copolymers with a statistical distribution of monomer units along the chain can be produced. whiterose.ac.uk To ensure the formation of truly statistical copolymers rather than gradient or blocky structures, it is often necessary to use comonomers with comparable reactivity ratios. whiterose.ac.uk

Hydroxyl-functionalized trithiocarbonate RAFT agents can serve as dual initiators for both RAFT polymerization and ring-opening polymerization (ROP), enabling the one-step synthesis of well-defined block copolymers from both vinyl and cyclic monomers. elsevierpure.com Polyfunctional RAFT agents have also been utilized to synthesize segmented copolymers, where cleavage of the trithiocarbonate linkages reveals that the number of blocks corresponds to the functionality of the initial RAFT agent. mdpi.com This approach provides a pathway to well-defined multi-block copolymers, which are important for materials like thermoplastic elastomers. mdpi.comharth-research-group.org

Gradient copolymers, which feature a gradual change in monomer composition along the polymer chain, can be synthesized using RAFT polymerization. This is typically achieved by controlling the feed ratio of two monomers with different reactivity ratios over the course of the polymerization. For example, triblock copolymers with a gradient microstructure in the central block, such as P(HEA)-block-P(HEA-grad-MEA)-block-P(HEA), have been synthesized using HEA-based macro-CTAs. ugent.befigshare.com These materials exhibit unique properties, such as adjustable cloud point temperatures, that differ from their pure block copolymer counterparts. ugent.befigshare.com

The synthesis of statistical copolymers with tunable compositions is also readily achievable. By adjusting the initial feed mass fractions of the comonomers, the final copolymer composition can be precisely controlled, allowing for the fine-tuning of material properties like the hydrophilic-lipophilic balance (HLB). whiterose.ac.uk

RAFT polymerization is a powerful tool for constructing complex, non-linear polymer architectures.

Star Polymers: These consist of multiple linear polymer "arms" linked to a central core. They can be synthesized using either an "arm-first" approach, where pre-synthesized arms are attached to a core, or a "core-first" method. mdpi.com In the core-first approach, a multifunctional RAFT agent, such as a trithiocarbonate-functionalized cyclodextrin, serves as the core from which the arms are grown. researchgate.net

Comb and Brush Polymers: These architectures consist of a polymer backbone with multiple polymer side chains (grafts). A "grafting-through" methodology can be employed, which involves the polymerization of macromonomers that have a polymerizable group at one end and a RAFT group at the other. nih.gov This allows for the synthesis of densely grafted brush polymers with uniform side chains. mdpi.comnih.gov The combination of RAFT with other polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP), provides a versatile route to these structures. nih.gov

Table 2: Examples of Complex Polymer Architectures Synthesized via Trithiocarbonate-Mediated RAFT

| Architecture | Monomer(s) | Synthesis Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Triblock Copolymers | 2-hydroxyethyl acrylate (HEA), 2-methoxyethyl acrylate (MEA) | Sequential RAFT using a HEA-based macro-CTA | Adjustable cloud point temperatures (0-80 °C) | ugent.befigshare.com |

| Multi-block Copolymers | Styrene (B11656), Butyl Acrylate | Polyfunctional trithiocarbonate RAFT agent | Number of blocks corresponds to RAFT agent functionality | mdpi.com |

| Star Polymers | Styrene, tert-Butyl Acrylate | Core-first approach with a polymerizable trithiocarbonate | Adjustable molecular weight and variable polydispersity (1.12 < PDI < 1.88) | acs.org |

| Molecular Brushes | tert-Butyl Acrylate (tBA) | Sequential RAFT and ROMP ("grafting-through") | Well-defined Mn (ca. 1,000,000 Da) and uniform size distribution (PDI ≈ 1.20) | nih.gov |

Engineering of End-Group Fidelity and Multifunctional Polymers

A significant feature of RAFT polymerization is the retention of the thiocarbonylthio group at the chain end, which maintains the "living" character of the polymer. This high end-group fidelity allows for post-polymerization modifications to introduce specific functionalities or to create more complex structures. mdpi.com

The terminal trithiocarbonate group can be removed or transformed through various chemical reactions. For instance, aminolysis followed by thiol-maleimide coupling is an effective, non-radical method for quantitative end-group functionalization. researchgate.net Another versatile approach involves the use of sodium azide (B81097) to rapidly convert the thiocarbonylthio end-groups into "clickable" thiol groups within minutes. rsc.org These thiol-terminated polymers are valuable precursors for conjugation reactions and material fabrication.

Furthermore, the trithiocarbonate group itself can be leveraged in radical transformations. In the presence of an azo-initiator and ambient air, the RAFT end-group can be converted into a hydroperoxide, which can then be reduced to a hydroxyl group. researchgate.netrsc.org When a symmetrical trithiocarbonate is used, this process results in the bisection of the polymer chain, yielding two hydroxyl-functionalized polymers. researchgate.netrsc.org This provides a versatile route to creating telechelic polymers and other multifunctional materials from RAFT-synthesized precursors.

Table of Compounds

Advanced Spectroscopic and Chromatographic Characterization of Polymer Structures

The precise synthesis of complex macromolecular architectures mediated by Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, utilizing agents like Sodium 2-hydroxyethyl trithiocarbonate, necessitates advanced characterization techniques. Spectroscopic and chromatographic methods are indispensable for verifying the controlled nature of the polymerization, elucidating the resulting polymer structures, and quantifying key molecular parameters. These techniques provide a molecular-level understanding of the polymer's composition, architecture, end-group fidelity, and molar mass distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of polymers. nih.gov It provides comprehensive information on chemical composition, stereochemistry, end-groups, and branching. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize polymers synthesized via RAFT.

Proton NMR (¹H NMR) spectroscopy is a primary and straightforward method for determining monomer conversion during polymerization. researchgate.net The technique relies on monitoring the disappearance of signals corresponding to the vinyl protons of the monomer and the concurrent appearance of new signals corresponding to the saturated protons in the polymer backbone. nih.govrsc.org By comparing the integration of the monomeric proton signals to a stable internal standard or to the signals of the newly formed polymer, the extent of polymerization can be accurately quantified over time.

For instance, in the polymerization of acrylamides or acrylates, the characteristic vinyl proton signals typically appear in the 5.5-6.5 ppm region of the spectrum. As the polymerization proceeds, the intensity of these peaks decreases. Simultaneously, broad signals corresponding to the protons on the polymer backbone emerge in the 1.5-2.5 ppm region. This transformation allows for the calculation of monomer conversion, which is crucial for kinetic studies and for ensuring the polymerization has reached the desired endpoint. nih.gov

Beyond conversion, ¹H NMR is vital for elucidating the structure of the final polymer. It confirms the incorporation of the monomer units into the polymer chain and can be used to analyze the structure of the polymer end-groups. The signals from the protons adjacent to the trithiocarbonate moiety, originating from the Sodium 2-hydroxyethyl trithiocarbonate RAFT agent, can confirm its presence at the polymer chain end, thereby verifying the success of the RAFT process.

| Compound Type | Typical Proton Signal | Chemical Shift (δ, ppm) | Observation During Polymerization |

|---|---|---|---|

| Acrylate Monomer | Vinyl Protons (CH₂=CH-) | 5.8 - 6.4 | Signal intensity decreases |

| Polyacrylate | Backbone Protons (-CH₂-CH-) | 1.5 - 2.5 | Broad signal intensity increases |

| RAFT End-Group | Methylene Protons (-S-CH₂-CH₂-OH) | ~3.3 - 3.8 | Signal present in the final polymer, confirming end-group fidelity |

While ¹H NMR is excellent for monomer conversion, Carbon-13 (¹³C) NMR spectroscopy offers superior resolution and a wider range of chemical shifts, making it a powerful tool for detailed analysis of the polymer backbone and end-groups. nih.gov The greater spectral dispersion minimizes signal overlap, which is often a challenge in the ¹H NMR spectra of polymers. nih.gov

¹³C NMR is particularly effective for:

Backbone Analysis : It provides detailed information about the polymer's microstructure and tacticity. The chemical shifts of the backbone carbons are sensitive to the stereochemical arrangement of adjacent monomer units.

End-Group Characterization : It can unambiguously identify the carbon signals of the RAFT agent fragments at the chain ends. A key signal in polymers synthesized with Sodium 2-hydroxyethyl trithiocarbonate is the resonance of the thiocarbonyl carbon (C=S) of the trithiocarbonate group, which typically appears far downfield (~220 ppm). rsc.org The disappearance of monomer double-bond peaks in the ¹³C NMR spectrum also confirms complete polymerization. researchgate.net This provides definitive evidence of the controlled polymerization mechanism.

Quantitative Analysis : Under specific acquisition conditions (e.g., with long relaxation delays), ¹³C NMR can be used for quantitative end-group analysis to determine the number-average molecular weight (Mn). nih.gov

| Structural Unit | Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Trithiocarbonate End-Group | Thiocarbonyl (C=S) | 215 - 225 |

| Polymer Backbone | Carbonyl (C=O) (e.g., in polyacrylates) | 170 - 180 |

| Hydroxyethyl (B10761427) End-Group | Methylene (-CH₂-OH) | 60 - 70 |

| Polymer Backbone | Aliphatic Carbons (-CH₂-CH-) | 30 - 50 |

In situ (or online) NMR spectroscopy represents a significant advancement in monitoring polymerization reactions, providing real-time kinetic data as the reaction proceeds within the NMR spectrometer. rsc.org This technique allows for the simultaneous tracking of multiple species, including the monomer, the RAFT agent, initiator, and the growing polymer chains. researchgate.netresearchgate.net

The key advantages of in situ NMR for studying RAFT polymerizations mediated by Sodium 2-hydroxyethyl trithiocarbonate include:

Precise Kinetic Profiles : It enables the generation of highly accurate time-conversion curves without the need for periodic sampling, which can introduce errors. researchgate.net

Mechanistic Insights : By observing the evolution of all components, researchers can gain deeper insights into the polymerization mechanism. acs.org This includes monitoring the initial consumption of the RAFT agent and identifying any potential side reactions or degradation of the trithiocarbonate end-groups under specific reaction conditions. acs.org

Optimization of Reaction Conditions : The immediate feedback on the reaction progress allows for the rapid optimization of parameters such as temperature, concentration, and initiator-to-agent ratios.

Data from in situ NMR experiments can be plotted to show the concentration profiles of reactants and products as a function of time, offering a comprehensive view of the polymerization kinetics. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. It is particularly useful for confirming the successful synthesis of a polymer by verifying the incorporation of monomer units and the retention of the RAFT agent's characteristic groups.

In the context of polymers made using Sodium 2-hydroxyethyl trithiocarbonate, FTIR analysis would focus on identifying key absorption bands:

The disappearance of the C=C stretching vibration band (typically around 1630-1640 cm⁻¹) from the monomer, indicating its conversion to the saturated polymer backbone.

The presence of the characteristic C=O stretching band (around 1730 cm⁻¹) for polymers derived from acrylate or methacrylate monomers.

The identification of the C=S stretching vibration of the trithiocarbonate group, which typically appears in the 1050-1250 cm⁻¹ region, confirming the presence of the RAFT end-group. researchgate.net

A broad O-H stretching band (around 3200-3500 cm⁻¹) confirms the presence of the hydroxyl group from the 2-hydroxyethyl moiety of the RAFT agent.

FTIR provides qualitative confirmation of the polymer's structure and is often used as a complementary technique to NMR. researchgate.net

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H (from RAFT agent) | Stretching, broad | 3200 - 3500 | Confirms presence of hydroxyethyl end-group |

| C=O (from monomer) | Stretching | 1720 - 1740 | Confirms incorporation of acrylate/methacrylate monomer |

| C=C (from monomer) | Stretching | 1630 - 1640 | Disappearance indicates monomer consumption |

| C=S (from RAFT agent) | Stretching | 1050 - 1250 | Confirms presence of trithiocarbonate end-group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Trithiocarbonate End-Group Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable and accessible technique for quantifying the concentration of trithiocarbonate end-groups in RAFT-synthesized polymers. rsc.org The thiocarbonyl (C=S) chromophore within the trithiocarbonate moiety exhibits characteristic electronic transitions, leading to strong absorption in the UV-Vis region. researchgate.net

Typically, trithiocarbonates show two main absorption bands:

A strong π-π* transition, usually found around 300-310 nm. rsc.org

A weaker, and therefore less analytically useful, n-π* transition at longer wavelengths (e.g., ~446 nm). nih.gov

The intense π-π* transition is most commonly used for quantification. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a polymer solution at the absorption maximum (λ_max) of the trithiocarbonate end-group and using a known molar extinction coefficient (ε), the concentration of the end-groups can be determined. rsc.orgresearchgate.net

This information can then be used to calculate the number-average molecular weight (M_n) of the polymer, assuming that each polymer chain has one trithiocarbonate end-group. This method provides a useful alternative or complement to size-exclusion chromatography (SEC) for molar mass determination. researchgate.net It is important to note that the exact position of λ_max and the value of ε can be influenced by the solvent and the structure of the polymer chain attached to the end-group. rsc.org The stability of the trithiocarbonate group can also be monitored using UV-Vis spectroscopy, as degradation leads to a decrease in the characteristic absorbance. mdpi.com

| Transition | Typical λ_max (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Application |

|---|---|---|---|

| π-π | 305 - 315 | > 10,000 | Quantification of end-groups, M_n determination |

| n-π | 440 - 460 | ~100 - 200 | Monitoring end-group presence, less common for quantification |

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential analytical technique for determining the molecular weight and molecular weight distribution of polymers. In the context of polymers synthesized using sodium 2-hydroxyethyl trithiocarbonate as a RAFT agent, SEC/GPC is employed to verify the controlled nature of the polymerization.

This technique separates polymer molecules based on their hydrodynamic volume in solution. mdpi.com Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ), which is the ratio of Mw to Mn. For a well-controlled RAFT polymerization, the dispersity values are typically low (close to 1.0), indicating a narrow distribution of polymer chain lengths.

In a study on the trithiocarbonate-mediated RAFT polymerization of N-vinylpyrrolidone (NVP), SEC analysis was used to characterize the resulting oligomers. acs.org The use of a symmetrical bis(carboxymethyl)trithiocarbonate as the RAFT agent allowed for the synthesis of well-defined poly(N-vinylpyrrolidone) (PVP) oligomers. The SEC results demonstrated narrow to moderate molar mass distributions for the PVP oligomers, with dispersity values ranging from 1.01 to 1.48. acs.org In contrast, PVP synthesized by conventional radical polymerization showed a broad, multimodal distribution with a dispersity of 2.4. acs.org

Table 1: Molecular Weight and Dispersity of Poly(N-vinylpyrrolidone) Oligomers Synthesized via Trithiocarbonate-Mediated RAFT Polymerization

| Sample | Mn (g/mol) | Mw (g/mol) | Dispersity (Đ) |

|---|---|---|---|

| PVP5 | 550 | - | 1.01 |

| PVP10 | 1200 | 1400 | 1.17 |

| PVP22 | 2400 | 2800 | 1.43 |

| PVP28 | 2300 | 2700 | 1.47 |

| PVP37 | 3400 | 5800 | 1.48 |

Data sourced from a study on trithiocarbonate-mediated RAFT polymerization of N-vinylpyrrolidone. acs.org

Mass Spectrometry (e.g., MALDI-TOF MS) for Precise Molar Mass Determination